2-Bromo-1-isopropoxy-4-nitrobenzene
Overview
Description
2-Bromo-1-isopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent etherification. For instance, the bromination of 2-methylphenol can be followed by nitration to introduce the nitro group. The final step involves the reaction with isopropyl alcohol to form the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2-Bromo-1-isopropoxy-4-aminobenzene.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
2-Bromo-1-isopropoxy-4-nitrobenzene is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-4-nitrobenzene involves its interaction with various molecular targets. The bromine atom and nitro group make it a versatile compound for electrophilic aromatic substitution reactions. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- 2-Bromo-4-isopropoxy-1-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
Comparison: 2-Bromo-1-isopropoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 1-Bromo-4-nitrobenzene, the presence of the isopropoxy group adds steric hindrance and alters its chemical behavior. Similarly, the substitution pattern in 2-Bromo-4-isopropoxy-1-nitrobenzene affects its reactivity compared to this compound.
Properties
IUPAC Name |
2-bromo-4-nitro-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLUPCVAIKGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596201 | |
Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-42-3 | |
Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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